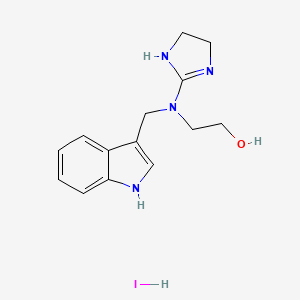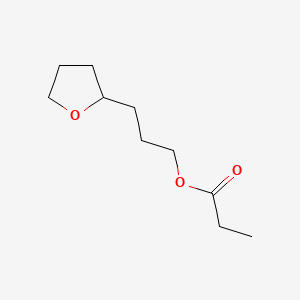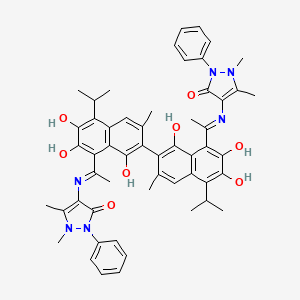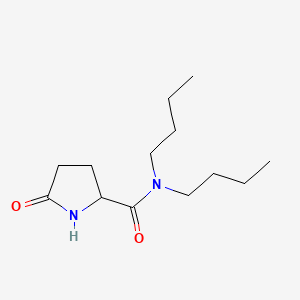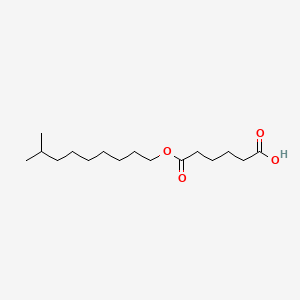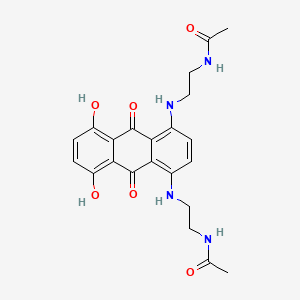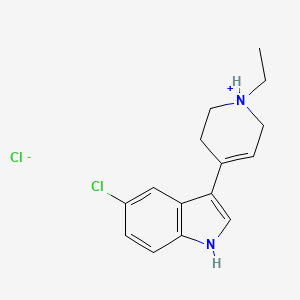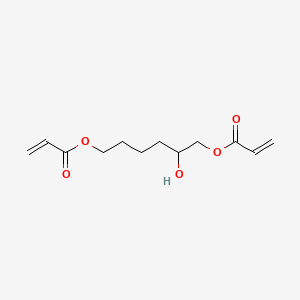
6-Cinnamoyl-m-toluic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cinnamoyl-m-toluic acid is a heterocyclic organic compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 266.291 g/mol . It is also known by its IUPAC name, 5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid . This compound is characterized by the presence of a cinnamoyl group attached to a methyl-substituted benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamoyl-m-toluic acid typically involves the condensation of cinnamic acid derivatives with m-toluic acid under specific reaction conditions . One common method is the Fischer esterification, where cinnamic acid is reacted with m-toluic acid in the presence of an acid catalyst, such as sulfuric acid, to form the ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Cinnamoyl-m-toluic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
6-Cinnamoyl-m-toluic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cinnamoyl-m-toluic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the methyl-substituted benzoic acid core.
m-Toluic Acid: Contains the methyl-substituted benzoic acid core but lacks the cinnamoyl group.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid, which have similar structures but different substituents on the aromatic ring.
Uniqueness
6-Cinnamoyl-m-toluic acid is unique due to its specific combination of a cinnamoyl group and a methyl-substituted benzoic acid core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77375-50-9 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-7-9-14(15(11-12)17(19)20)16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)/b10-8+ |
InChI Key |
NNMSOQACCTUWMJ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
